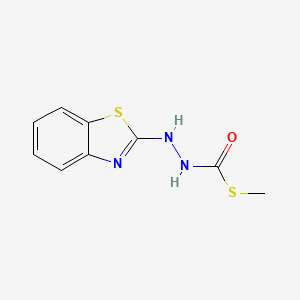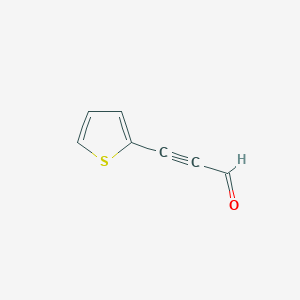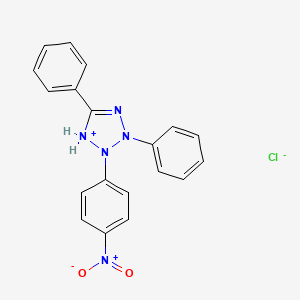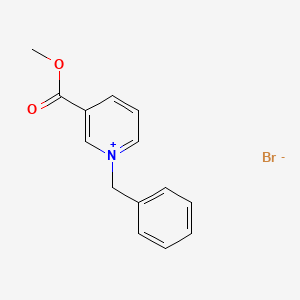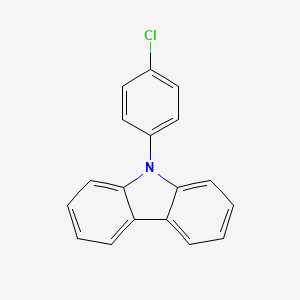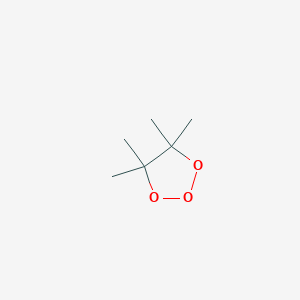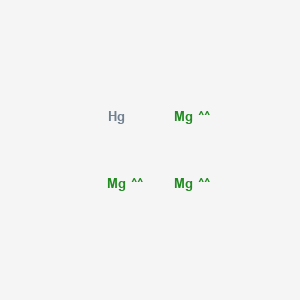
1,6-Dichlorophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dichlorophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields this compound, specifically, is characterized by the presence of two chlorine atoms at the 1 and 6 positions on the phenazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dichlorophenazine can be synthesized through several methods. One common approach involves the chlorination of phenazine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Another method involves the palladium-catalyzed amination of this compound to produce substituted phenazine derivatives. This method utilizes palladium catalysts and amine reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dichlorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenazine derivatives, while oxidation can produce phenazine dioxides.
Aplicaciones Científicas De Investigación
1,6-Dichlorophenazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active phenazine derivatives with potential antimicrobial, antitumor, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and electrochemical sensors due to its unique electronic properties.
Photodynamic Therapy: Phenazine derivatives, including this compound, are explored as photosensitizers in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1,6-dichlorophenazine and its derivatives involves interactions with various molecular targets and pathways. In medicinal applications, these compounds can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its mode of action.
Comparación Con Compuestos Similares
1,6-Dichlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Propiedades
Número CAS |
13398-81-7 |
|---|---|
Fórmula molecular |
C12H6Cl2N2 |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
1,6-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H |
Clave InChI |
ODSJIHKCGKVWTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C3C=CC=C(C3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

